molecular formula C12H16N2O3S B2938071 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide CAS No. 1008481-04-6

1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide

Cat. No. B2938071
CAS RN: 1008481-04-6
M. Wt: 268.33
InChI Key: YDHWEEPSGQVJGO-UHFFFAOYSA-N
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Description

“1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Organic Synthesis and Catalysis

One of the applications of related compounds involves their role as ligands in catalytic processes. For example, derivatives of pyrrolidine carboxamides, such as (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide, have been found to be powerful ligands for copper-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This process is significant for the synthesis of (hetero)aryl methylsulfones, which are important in pharmaceutical chemistry (Ma et al., 2017).

Polymer Science

Compounds containing pyrrolidine and sulfone groups have been utilized in the synthesis of novel polymers. For instance, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized using a new diamine containing pyridine and trifluoromethylphenyl groups. These polymers exhibit high thermal stability, good solubility in organic solvents, and have potential applications in advanced materials due to their unique properties such as low dielectric constants and high transparency (Liu et al., 2013).

Material Chemistry

The structural and conformational studies of solvated pyrrolidine carboxamides, similar to 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide, have been conducted to understand their potential as antineoplastic agents. For example, the study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provided insights into its molecular structure and interactions, which could be valuable for designing new drugs and materials with specific properties (Banerjee et al., 2002).

Future Directions

The future directions in the research of “1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various bioactive molecules with target selectivity . This suggests that this compound could potentially affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and obtain the best adme/tox results for drug candidates . This suggests that the compound could have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Given the known bioactivity of pyrrolidine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide. It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its stereochemistry and the environment in which it is present.

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-4-6-10(7-5-9)18(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHWEEPSGQVJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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